sodium;5-hydroxynaphthalene-1-sulfonate
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Overview
Description
3-chloro-5-(trifluoromethyl)pyridin-2-amine . This compound is a synthetic organic molecule that features a pyridine ring substituted with a chlorine atom at the third position and a trifluoromethyl group at the fifth position. It is primarily used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-(trifluoromethyl)pyridin-2-amine typically involves the chlorination of 5-(trifluoromethyl)pyridin-2-amine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C to ensure the selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of 3-chloro-5-(trifluoromethyl)pyridin-2-amine involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or distillation to achieve the desired product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyridine ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized pyridine derivatives.
Reduction Products: Reduced amines or other hydrogenated products.
Scientific Research Applications
Chemistry: 3-chloro-5-(trifluoromethyl)pyridin-2-amine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound in the development of new bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-4-(trifluoromethyl)pyridine
- 3-chloro-6-(trifluoromethyl)pyridine
Comparison: Compared to its similar compounds, 3-chloro-5-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, making it more suitable for certain applications in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
sodium;5-hydroxynaphthalene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQLBKMVMXBGRC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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